molecular formula C10H6N2 B1294724 3-Quinolinecarbonitrile CAS No. 34846-64-5

3-Quinolinecarbonitrile

Cat. No. B1294724
CAS RN: 34846-64-5
M. Wt: 154.17 g/mol
InChI Key: QZZYYBQGTSGDPP-UHFFFAOYSA-N
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Patent
US06780996B2

Procedure details

Following the procedure used to prepare Example 15, 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-3-quinolinecarbonitrile (200 mg, 0.55 mmol) and 3-(4-methyl)piperazin-1-yl)propanol provided 71 mg of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-[3-(4-methyl)piperazin-1-yl)propoxy]-3-quinolinecarbonitrile, mp 154-155° C.
Name
4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-3-quinolinecarbonitrile
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=C(Cl)C(OC)=CC=1N[C:12]1[C:21]2[C:16](=[CH:17][C:18](F)=[CH:19][CH:20]=2)[N:15]=[CH:14][C:13]=1[C:23]#[N:24]>C(O)CC>[N:15]1[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:12]=[C:13]([C:23]#[N:24])[CH:14]=1

Inputs

Step One
Name
4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-3-quinolinecarbonitrile
Quantity
200 mg
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)OC)NC1=C(C=NC2=CC(=CC=C12)F)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.